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Compound of Interest

Compound Name: 4-Chloroisoxazol-3-amine

CAS No.: 166817-65-8

Cat. No.: B1322343

Get Quote

Executive Summary
4-Chloroisoxazol-3-amine (also known as 3-Amino-4-chloroisoxazole) is a functionalized

heteroaromatic scaffold used in the synthesis of antibiotics, agrochemicals, and Hsp90

inhibitors.[1][2] Its identification relies on distinguishing the regiochemistry of the chlorine

substituent and validating the integrity of the isoxazole ring. This guide provides a definitive

spectroscopic profile (

H NMR,

C NMR, MS, IR) and an analytical workflow to differentiate it from common impurities like 3-
aminoisoxazole or regioisomeric byproducts.

Compound Identity & Physical Properties[1][3][4]
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Spectroscopic Analysis
Mass Spectrometry (MS)
Mass spectrometry provides the primary confirmation of the chlorine substitution through

isotopic pattern analysis.

Ionization Mode: Electrospray Ionization (ESI+) or EI (70 eV).

Molecular Ion (

): The spectrum exhibits a characteristic 3:1 intensity ratio for the molecular ion peaks due to
the natural abundance of

Cl and

Cl isotopes.

m/z 118.0 (

Cl isotope) - Base Peak (100%)

m/z 120.0 (

Cl isotope) - ~32% intensity

Fragmentation Pattern (EI):
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m/z 83/85: Loss of the amino group or ring cleavage (M - NH

or fragmentation).

m/z 55: Loss of CO and Cl (Isoxazole ring collapse).

Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural validation. The lack of coupling to an H4 proton and the

specific chemical shift of H5 confirm the 4-chloro substitution.

H NMR (400 MHz, DMSO-d

)
The spectrum is characterized by the absence of the H4 signal (which appears at ~6.0 ppm in

the unchlorinated parent) and a downfield shift of the H5 proton.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Expert Insight: In the parent compound (3-aminoisoxazole), H5 appears as a doublet at

8.39 ppm (

Hz) coupled to H4 (

5.96 ppm). The disappearance of the doublet splitting and the loss of the H4 signal

are the primary indicators of successful C4-chlorination.

C NMR (100 MHz, DMSO-d

)
The carbon spectrum confirms the regiochemistry. The C4 carbon, attached to chlorine, shifts

significantly upfield relative to a typical aromatic C-H due to the "heavy atom effect" and

changes in hybridization character, while C3 and C5 remain deshielded.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Infrared Spectroscopy (FT-IR)
Primary Amine (
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): Two distinct bands at 3400 cm

(asymmetric stretch) and 3300 cm

(symmetric stretch).

Isoxazole Ring: Characteristic skeletal vibrations at 1620 cm

(C=N) and 1500 cm

.

C-Cl Stretch: A strong diagnostic band in the fingerprint region at 750 – 800 cm

.

Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data and prevent line broadening from exchangeable protons:

Solvent Choice: Use DMSO-d

(99.9% D) rather than CDCl

. The amino protons are often too broad or invisible in chloroform due to rapid exchange.

Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

Filtration: Filter the solution through a cotton plug in a glass pipette to remove any insoluble

inorganic salts (e.g., succinimide byproducts if synthesized via NCS).

Synthesis & Purification Note (Context for Impurities)
4-Chloroisoxazol-3-amine is typically synthesized by chlorinating 3-aminoisoxazole with N-

chlorosuccinimide (NCS) in a polar solvent (e.g., acetonitrile or DMF).

Common Impurity: Succinimide (

~2.6 ppm in DMSO-d
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).

Purification: The crude reaction mixture is often diluted with water and extracted with ethyl

acetate. The product requires recrystallization or column chromatography (Hexane/EtOAc) to

remove succinimide.

Analytical Validation Workflow
The following diagram outlines the logical decision tree for validating the synthesis of 4-
Chloroisoxazol-3-amine, distinguishing it from starting materials and regioisomers.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic validation of 4-Chloroisoxazol-3-amine,

prioritizing the elimination of non-chlorinated precursors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1322343?utm_src=pdf-bulk
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

